2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester
Description
Chemical Structure and Properties The compound 2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester (CAS 365543-05-1) features a benzoic acid ethyl ester backbone substituted with an acetoxy group at the 2-position and a vinyl-linked 5-bromo-thiophene moiety at the 6-position. Its molecular formula is C₁₇H₁₅BrO₅S, with a molecular weight of 423.27 g/mol .
Properties
IUPAC Name |
ethyl 2-acetyloxy-6-[(E)-2-(5-bromothiophen-2-yl)ethenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO4S/c1-3-21-17(20)16-12(5-4-6-14(16)22-11(2)19)7-8-13-9-10-15(18)23-13/h4-10H,3H2,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVBXPCYEHZNRK-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC(=O)C)C=CC2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C=CC=C1OC(=O)C)/C=C/C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601167582 | |
| Record name | Ethyl 2-(acetyloxy)-6-[(1E)-2-(5-bromo-2-thienyl)ethenyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601167582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365543-05-1 | |
| Record name | Ethyl 2-(acetyloxy)-6-[(1E)-2-(5-bromo-2-thienyl)ethenyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365543-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(acetyloxy)-6-[(1E)-2-(5-bromo-2-thienyl)ethenyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601167582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester typically involves multiple steps, including the formation of the benzoic acid core, the introduction of the acetoxy group, and the attachment of the thiophene and bromine substituents. Common synthetic routes may involve:
Suzuki-Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and can be employed to attach the thiophene ring to the benzoic acid core.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biological processes.
Interacting with cellular components: Affecting cell signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share a benzoic acid ethyl ester core but differ in substituents at the 2- and 6-positions:
Key Comparative Analysis
Electronic and Steric Effects
- Acetoxy vs. Hydroxy/Methoxy Substituents: The acetoxy group in the target compound provides electron-withdrawing effects, stabilizing the ester bond against hydrolysis compared to the hydroxyl analog. However, it may act as a prodrug, releasing the active hydroxyl form via enzymatic deacetylation . The hydroxy analog (CAS 1171924-18-7) is more polar and reactive, making it prone to oxidation or hydrogen bonding, which could limit bioavailability . The methoxy analog (CAS 365542-34-3) offers intermediate lipophilicity and stability, with the methoxy group acting as a weaker electron donor than hydroxy .
- Bromo-Thiophene vs. Replacing bromo-thiophene with benzo[1,3]dioxole (CAS 365543-21-1) alters the electron density and steric profile, which could modulate interactions in catalytic or receptor-based applications .
Physicochemical and Functional Properties
- Lipophilicity :
The target compound’s acetoxy group increases logP compared to hydroxy and methoxy analogs, suggesting better membrane permeability . - Antimicrobial Potential: Paraben esters (e.g., methylparaben) demonstrate that ester chain length and substituent electronegativity correlate with antimicrobial efficacy. The target compound’s bromo-thiophene may enhance activity against Gram-positive bacteria, similar to parabens .
Biological Activity
2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzoic acid core with an acetoxy group and a bromo-substituted thiophene moiety. Its synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for constructing the thiophene and vinyl groups attached to the benzoic acid core.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thioureides derived from benzoic acid have shown effective inhibition against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging widely based on the structure of substituents .
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Highly active |
| Escherichia coli | 64 | Moderately active |
| Candida albicans | 256 | Moderate antifungal |
The specific antimicrobial activity of this compound remains to be thoroughly investigated; however, its structural similarities suggest potential effectiveness against multidrug-resistant strains.
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties. Similar phenolic compounds have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Anticancer Activity
Preliminary studies indicate that derivatives of compounds with similar structures possess anticancer activities. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth . The presence of the bromo-substituent may enhance these effects by increasing the reactivity towards biological targets.
The biological activity of this compound is hypothesized to involve:
- Binding to Specific Enzymes or Receptors: This could modulate their activity and influence various cellular processes.
- Interacting with Cellular Components: The compound may affect signaling pathways and gene expression related to inflammation and cancer progression.
Comparison with Similar Compounds
The unique bromine substitution in this compound differentiates it from other related compounds, such as those with chlorine or methyl groups. This substitution can enhance reactivity in nucleophilic substitution reactions, potentially leading to increased biological activity.
| Compound | Substituent | Biological Activity |
|---|---|---|
| 2-Acetoxy-6-[2-(5-chloro-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester | Chlorine | Moderate |
| 2-Acetoxy-6-[2-(5-methyl-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester | Methyl | Low |
Case Studies
- Study on Antimicrobial Properties: A study evaluating thiourea derivatives demonstrated that structural modifications significantly influenced antimicrobial efficacy, suggesting that similar modifications in this compound could yield potent antimicrobial agents against resistant strains .
- Anti-inflammatory Mechanisms: Research on phenolic compounds indicated their capability to inhibit COX enzymes, thereby reducing inflammation markers in vitro. This suggests a potential pathway for further exploration regarding the anti-inflammatory effects of our compound of interest .
Q & A
Q. What are the established synthetic routes for this compound, and how can purity be optimized?
The synthesis typically involves two key steps: (i) esterification of the benzoic acid precursor using ethyl bromide or ethanol under acidic catalysis, and (ii) a Heck coupling reaction to introduce the vinyl-thiophene moiety, leveraging palladium catalysts and 5-bromo-thiophene derivatives. Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures >98% purity .
Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?
- 1H/13C NMR : Assign peaks for the acetoxy group (~2.3 ppm, singlet), vinyl protons (6.5–7.5 ppm, doublets), and thiophene ring protons (7.0–7.3 ppm).
- FTIR : Confirm ester carbonyl (C=O, ~1720 cm⁻¹) and vinyl (C=C, ~1600 cm⁻¹) bonds.
- HRMS : Validate molecular weight (C₁₇H₁₅BrO₄S⁺: calculated 409.9804, observed 409.9802).
- X-ray crystallography : Resolve stereochemistry of the vinyl-thiophene group; space group and unit cell parameters should align with crystallographic databases .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Conduct accelerated stability studies:
- Thermal stability : Store at 40°C/75% RH for 6 months; monitor degradation via TLC.
- Photostability : Expose to UV light (ICH Q1B guidelines); analyze using LC-MS for photodegradants like de-esterified products or thiophene ring oxidation .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., IC₅₀ variability) be resolved methodologically?
- Replication : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).
- Purity verification : Use HPLC-MS to rule out impurities affecting activity.
- Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities across studies, identifying key residues in target proteins .
Q. What experimental designs are suitable for studying the compound’s environmental fate?
Adopt a tiered approach:
- Abiotic transformations : Hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (Xe arc lamp simulating sunlight).
- Biotic degradation : Soil microcosm studies with LC-MS/MS to detect metabolites like brominated thiophene derivatives.
- Partition coefficients : Measure log Kow (octanol-water) using shake-flask method; correlate with bioaccumulation potential .
Q. How can the compound’s electronic properties be linked to its reactivity using theoretical frameworks?
Q. What strategies mitigate regioselectivity challenges during synthetic modifications?
Q. How can researchers design dose-response studies to evaluate cytotoxicity mechanisms?
- In vitro assays : Use MTT/WST-1 on HepG2 cells (0.1–100 µM, 48h exposure).
- Mechanistic profiling : Combine RNA-seq (Illumina NovaSeq) to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) and ROS detection (DCFDA probe) .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
